molecular formula C16H14N2O5S B2679665 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid CAS No. 852695-21-7

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B2679665
CAS No.: 852695-21-7
M. Wt: 346.36
InChI Key: FGSMALMPNQGRDI-UHFFFAOYSA-N
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Description

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a nicotinic acid core, which is often associated with biological activity, and a methoxycarbonyl group that can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxycarbonyl Intermediate: The initial step involves the esterification of a phenylamine derivative with methoxycarbonyl chloride under basic conditions to form the methoxycarbonyl intermediate.

    Amide Bond Formation: The intermediate is then reacted with a nicotinic acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of nicotinic acid are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be explored for similar applications, particularly in the development of new pharmaceuticals.

Medicine

Medicinally, compounds containing nicotinic acid moieties are investigated for their anti-inflammatory, lipid-lowering, and vasodilatory properties. 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid could be evaluated for similar therapeutic effects.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced solubility or stability, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group might enhance its binding affinity or selectivity towards certain molecular targets, while the thioether linkage could influence its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A simpler analog with well-known biological activity.

    Methoxycarbonyl Phenyl Derivatives: Compounds with similar ester groups that influence solubility and reactivity.

    Thioether-Containing Compounds: Molecules with thioether linkages that can undergo similar oxidation and substitution reactions.

Uniqueness

2-((2-((2-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-16(22)10-5-2-3-7-12(10)18-13(19)9-24-14-11(15(20)21)6-4-8-17-14/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSMALMPNQGRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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